1-Isopropyl-3,4-dihydroisoquinoline

説明

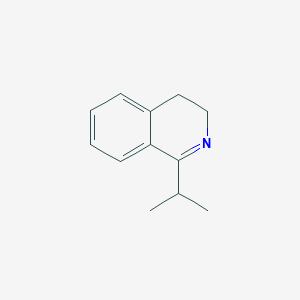

1-Isopropyl-3,4-dihydroisoquinoline is a heterocyclic compound featuring a partially saturated isoquinoline core with an isopropyl group (-CH(CH$3$)$2$) substituted at the 1-position. This structural motif places it within the broader class of 3,4-dihydroisoquinoline derivatives, which are widely studied for their synthetic versatility and biological relevance.

特性

分子式 |

C12H15N |

|---|---|

分子量 |

173.25 g/mol |

IUPAC名 |

1-propan-2-yl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C12H15N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9H,7-8H2,1-2H3 |

InChIキー |

UUJZSFDTGQRZDH-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=NCCC2=CC=CC=C21 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structural Analogs

1-Aryl-3,4-dihydroisoquinolines (e.g., JNK3 Inhibitors)

- Key Compounds : 1-Aryl derivatives (e.g., compounds 20 and 24 in ) demonstrate potent inhibition of JNK3 (pIC$_{50}$ 7.3 and 6.9, respectively) with high selectivity over JNK1/2 and other MAP kinases .

- Structural Insight : Aryl groups enable unique binding modes. For instance, a chloro substituent in compound 16 forms an unconventional hydrogen bond with the kinase hinge region, a feature unattainable with alkyl substituents like isopropyl .

1-Phenyl-3,4-dihydroisoquinolines (Tubulin Inhibitors)

- Key Compounds : 1-Phenyl derivatives (e.g., 5n in ) show cytotoxicity and tubulin polymerization inhibition, with substituents like 3′-OH and 4′-OCH$_3$ enhancing activity .

- Structural Insight : Planar aromatic systems (e.g., phenyl) facilitate π-π stacking with tubulin, while isopropyl’s hydrophobicity might alter binding kinetics or solubility .

8-Fluoro-3,4-dihydroisoquinoline (CNS Drug Candidates)

- Key Compound : Fluorine substitution at position 8 enhances metabolic stability and serves as a synthetic handle for further functionalization (e.g., amine exchange reactions) .

- Comparison : The electron-withdrawing fluorine atom contrasts with the electron-donating isopropyl group, influencing reactivity and target engagement.

Base-Dependent Reaction Kinetics

- 1-Methyl-3,4-dihydroisoquinoline () shows variable reaction rates with tertiary vs. secondary bases, but enantioselectivity remains unaffected. In contrast, the isopropyl group’s steric bulk may slow nucleophilic attacks or alter transition states .

Enzymatic Reduction by Imine Reductases (IREDs)

- 1-Methyl derivatives exhibit low conversion (56% after mutagenesis) in IRED-catalyzed reductions due to steric hindrance .

- Prediction for 1-Isopropyl : The larger isopropyl group could further impede enzyme-substrate interactions, necessitating tailored IRED mutants for efficient reduction.

Physicochemical and Pharmacological Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。